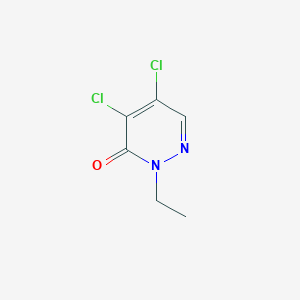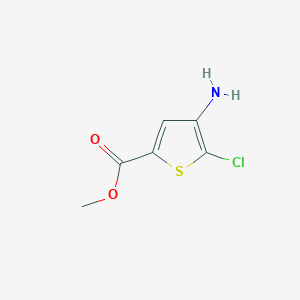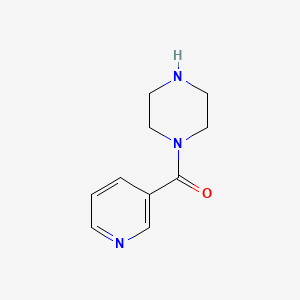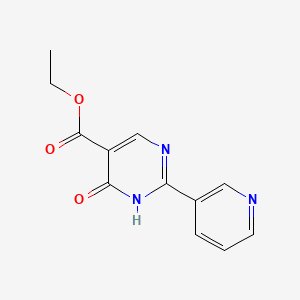
4,5-dichloro-2-ethyl-3(2H)-pyridazinone
Descripción general
Descripción
4,5-Dichloro-2-ethyl-3(2H)-pyridazinone is a chemical compound that belongs to the class of pyridazinones. Pyridazinones are heterocyclic compounds that have shown a variety of pharmacological activities, including platelet aggregation inhibition and hypotensive effects . These compounds have been the subject of various synthetic efforts to explore their biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves multi-step chemical reactions. For instance, the synthesis of 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives includes Friedel-Crafts acylation followed by cyclization of the intermediary keto acid with hydrazine hydrate . Another approach to synthesizing pyridazinone derivatives is through the Dieckmann cyclization of α-keto esters . These synthetic routes provide access to a diverse array of pyridazinone derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized by the presence of a pyridazinone core, which can be further substituted at various positions to yield compounds with different properties. The structural elucidation of these compounds is typically achieved through spectral data and chemical evidence . The presence of substituents on the pyridazinone ring can significantly influence the biological activity of these compounds .
Chemical Reactions Analysis
Pyridazinone derivatives can undergo various chemical reactions, leading to the formation of new compounds with different properties. For example, the chloro derivative of a pyridazinone can react with sodium azide, benzyl amine, and anthranilic acid to yield different products . Additionally, the reactions of dihalo-pyridazinones with ammonia and amines can result in mixtures of amino-halo-pyridazinones, which can be separated by chromatography . These reactions demonstrate the chemical versatility of the pyridazinone scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. The introduction of different substituents can alter properties such as solubility, melting point, and reactivity. The pharmacological properties, such as platelet aggregation inhibition and hypotensive effects, are particularly notable in certain pyridazinone derivatives, with some exhibiting significantly greater activity than well-known drugs like acetylsalicylic acid . The physical and chemical properties of these compounds are crucial for their potential therapeutic applications and are often characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
Overview of Pyridazinone Derivatives
Pyridazinones, including 4,5-dichloro-2-ethyl-3(2H)-pyridazinone, are known for their broad spectrum of biological activities. These compounds have been extensively studied for their pharmacological properties. The derivatives of pyridazinone have shown potent and selective inhibitory activities against cyclooxygenase-2 (COX-2), making them potential candidates for treating pain and inflammation associated with conditions like arthritis. Their ability to inhibit COX-2 selectively with minimal effects on COX-1 distinguishes them from traditional anti-inflammatory drugs, offering a favorable safety profile regarding gastrointestinal toxicity (Asif, 2016).
Synthesis and Applications
The synthesis of pyridazinone and its analogues primarily involves the addition of hydrazine derivatives to appropriately substituted carbon chains. This synthesis pathway has led to the creation of various pyridazinone derivatives with significant biological activities, especially in the cardiovascular system. The structural flexibility of pyridazinone allows for the incorporation of different moieties, which has been exploited to enhance their biological efficacy and applicability in medicinal chemistry (Jakhmola et al., 2016).
Azolo[d]pyridazinones in Medicinal Chemistry
Azolo[d]pyridazinones, which share a core structure with 4,5-dichloro-2-ethyl-3(2H)-pyridazinone, have been identified as privileged structures in medicinal chemistry. They exhibit a wide range of pharmacological activities, including antidiabetic, antiasthmatic, anticancer, analgesic, anti-inflammatory, antithrombotic, antidepressant, and antimicrobial activities. Their importance against targets like PDE, COX, and DPP-4 highlights the versatility of azolo[d]pyridazinones in drug development. This underscores the potential of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone derivatives in contributing to the design and development of new therapeutic agents (Tan & Ozadali Sari, 2020).
Propiedades
IUPAC Name |
4,5-dichloro-2-ethylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-2-10-6(11)5(8)4(7)3-9-10/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBYCKLNOVDZDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350287 | |
| Record name | 4,5-dichloro-2-ethyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-2-ethyl-3(2H)-pyridazinone | |
CAS RN |
33098-10-1 | |
| Record name | 4,5-dichloro-2-ethyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Thiophen-2-ylmethyl)-amino]-phenol](/img/structure/B1298018.png)



![3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B1298025.png)
![2-[(4-fluorophenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B1298026.png)
![5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B1298027.png)
![4H-thieno[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B1298028.png)
![4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid](/img/structure/B1298035.png)
![5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1298037.png)

![N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B1298039.png)

